UT-A1 Urea Transporter Inhibition: Nanomolar Potency vs. Millimolar Thiourea Analogs
N-Methyl-N'-(4-nitrophenyl)urea inhibits rat UT-A1 urea transporter with an IC50 of 750 nM in MDCK cells [1]. In contrast, the reference urea analog dimethylthiourea (DMTU) inhibits UT-A1 with an IC50 of 2-3 mM, representing a 2,600- to 4,000-fold difference in potency [2]. The structurally related thiourea analog 4-nitrophenyl-thiourea exhibits an IC50 of 1.3 mM against UT-A1, over 1,700-fold weaker than the target compound [3]. This dramatic potency differential establishes N-methyl-N'-(4-nitrophenyl)urea as a significantly more potent tool for probing urea transporter function.
| Evidence Dimension | UT-A1 urea transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | Dimethylthiourea (DMTU): IC50 = 2-3 mM; 4-nitrophenyl-thiourea: IC50 = 1.3 mM |
| Quantified Difference | 2,600- to 4,000-fold more potent than DMTU; >1,700-fold more potent than 4-nitrophenyl-thiourea |
| Conditions | Rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence plate reader assay |
Why This Matters
For researchers investigating urea transporters as diuretic targets, this compound provides a nanomolar-potency tool probe versus millimolar-potency alternatives, enabling more physiologically relevant experiments at lower concentrations.
- [1] BindingDB Entry BDBM50575385 (CHEMBL4877290). Affinity Data: IC50 = 750 nM for rat UT-A1 expressed in MDCK cells. View Source
- [2] Esteva-Font, C., et al. (2015). Salt-sparing diuretic action of a water-soluble urea analog inhibitor of urea transporters UT-A and UT-B in rats. American Journal of Physiology-Renal Physiology, 308(10), F1142-F1150. doi:10.1152/ajprenal.00035.2015 View Source
- [3] Esteva-Font, C., et al. (2015). Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. American Journal of Physiology-Renal Physiology, 308(10), F1142-F1150. doi:10.1152/ajprenal.00035.2015 View Source
